Zinc diisovalerate

Description

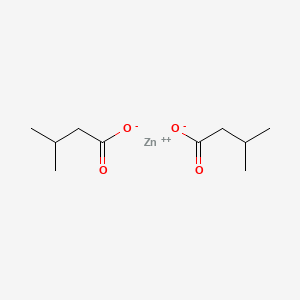

Zinc diisovalerate is a zinc salt derived from isovaleric acid (3-methylbutanoic acid).

Properties

CAS No. |

26850-69-1 |

|---|---|

Molecular Formula |

C10H18O4Zn |

Molecular Weight |

267.6 g/mol |

IUPAC Name |

zinc;3-methylbutanoate |

InChI |

InChI=1S/2C5H10O2.Zn/c2*1-4(2)3-5(6)7;/h2*4H,3H2,1-2H3,(H,6,7);/q;;+2/p-2 |

InChI Key |

CHETUOSYZGKTOC-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CC(=O)[O-].CC(C)CC(=O)[O-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Zinc diisovalerate can be synthesized through the reaction of zinc oxide or zinc carbonate with isovaleric acid. The reaction typically involves heating the reactants in an inert atmosphere to facilitate the formation of the zinc salt. The general reaction is as follows:

ZnO+2C5H10O2→C10H18O4Zn+H2O

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Zinc diisovalerate can undergo various chemical reactions, including:

Oxidation: this compound can be oxidized to form zinc oxide and other by-products.

Reduction: It can be reduced under specific conditions to yield elemental zinc.

Substitution: The isovalerate groups can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.

Substitution: Ligand exchange reactions can be carried out using various organic or inorganic ligands.

Major Products Formed

Oxidation: Zinc oxide (ZnO) and other organic by-products.

Reduction: Elemental zinc (Zn).

Substitution: New zinc complexes with different ligands.

Scientific Research Applications

Zinc diisovalerate has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other zinc compounds and as a catalyst in organic reactions.

Biology: this compound is studied for its potential role in biological systems, including enzyme activation and protein stabilization.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as antimicrobial and anticancer properties.

Industry: It is used in the production of specialty chemicals and materials, including coatings and polymers.

Mechanism of Action

The mechanism of action of zinc diisovalerate involves its interaction with biological molecules, primarily through the zinc ion. Zinc ions can act as cofactors for various enzymes, facilitating catalytic activity. They can also stabilize protein structures by forming coordination complexes with amino acid residues.

Comparison with Similar Compounds

Key Differences :

- Thermal Stability : Longer alkyl chains (e.g., butyl vs. methyl) correlate with lower melting points, as seen in Zinc di-n-butyldithiocarbamate (107–108°C) versus Zinc dimethyldithiocarbamate (257°C) .

- Industrial Relevance : These compounds are distinct from Zinc diisovalerate in their sulfur-containing dithiocarbamate ligands, which enhance rubber cross-linking efficiency.

Comparison with Nutritional and Cosmetic Zinc Salts

Zinc salts are critical in dietary supplements and cosmetics. highlights several examples:

Key Insights :

- Bioavailability : Zinc laevo-aspartate and citrate are preferred in supplements due to high solubility and absorption rates, whereas this compound’s nutritional role remains uncharacterized in the provided evidence.

- Safety: Regulatory status varies significantly; for example, zinc amino acid chelates lack EFSA approval, whereas zinc citrate is widely accepted .

Physicochemical Properties of Diisovalerate Derivatives

describes a diisovalerate-containing compound (CAS 27765-22-6), though its structural relation to this compound is unclear. Its properties include:

- Boiling Point : 507.5°C at 760 mmHg

- Density : 1.2 g/cm³

- Flash Point : 217.7°C

- Refractive Index : 1.516

Q & A

Q. What are the established methods for synthesizing zinc diisovalerate, and how do reaction conditions influence product purity?

this compound is typically synthesized via acid-base reactions between zinc oxide (ZnO) and isovaleric acid under controlled reflux conditions. Key parameters include molar ratios (e.g., 1:2 Zn:acid), solvent selection (e.g., ethanol for solubility optimization), and temperature (60–80°C). Post-synthesis, purification via recrystallization or vacuum filtration is critical to remove unreacted precursors. Purity can be assessed using thermogravimetric analysis (TGA) to confirm hydration states and elemental analysis for stoichiometric validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and functional properties?

- FTIR : Identifies carboxylate (COO⁻) stretching vibrations (~1550–1650 cm⁻¹) and Zn-O bonds (<500 cm⁻¹).

- NMR : ¹H NMR resolves isovalerate proton environments (e.g., methyl groups at δ 0.8–1.2 ppm), while ¹³C NMR confirms ester carbonyl signals (~170–180 ppm).

- XRD : Determines crystallinity and lattice parameters by matching diffraction patterns with simulated databases. Cross-referencing these methods ensures structural fidelity and detects impurities .

Advanced Research Questions

Q. How should researchers design comparative studies to evaluate this compound’s bioavailability against other zinc complexes (e.g., zinc gluconate)?

- Study Design : Use a randomized, double-blind crossover trial with human cohorts, measuring plasma zinc levels via atomic absorption spectroscopy (AAS) at timed intervals post-administration.

- Controls : Include a reference standard (e.g., zinc sulfate) and placebo.

- Statistical Analysis : Apply pharmacokinetic models (e.g., AUC calculations) to quantify bioavailability. Ensure compliance with ethical guidelines, including informed consent and IRB approval .

Q. What analytical approaches resolve contradictions in reported thermodynamic stability data for this compound?

Discrepancies in stability constants (logK) may arise from variations in pH, ionic strength, or measurement techniques (e.g., potentiometry vs. calorimetry). Researchers should:

- Replicate experiments under standardized conditions (e.g., I = 0.1 M NaCl, 25°C).

- Perform meta-analyses to identify systematic biases.

- Validate data using complementary methods (e.g., isothermal titration calorimetry paired with spectroscopic validation) .

Q. What methodologies are recommended for isolating this compound from natural matrices, and how do they differ from synthetic routes?

- Natural Isolation : Employ column chromatography (silica gel or Sephadex LH-20) followed by preparative HPLC to separate this compound from plant extracts (e.g., Artemisia spp.). Confirm identity via high-resolution MS and comparative NMR with synthetic standards.

- Synthetic Routes : Focus on yield optimization and scalability, whereas natural isolation prioritizes purity from complex biological matrices. Both require rigorous solvent selection (e.g., dichloromethane for extraction vs. ethanol for synthesis) .

Data Presentation & Methodological Rigor

Q. How can researchers ensure reproducibility when reporting this compound’s physicochemical properties?

- Detailed Protocols : Document reaction conditions (e.g., stirring time, cooling rates), instrument calibration data (e.g., NMR shim settings), and raw data accessibility.

- Cross-Lab Validation : Collaborate with independent labs to verify critical results, such as melting points or solubility profiles.

- Transparency : Publish negative results (e.g., failed synthesis attempts) to inform future studies .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound’s bioactivity studies?

Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves for cytotoxicity or enzyme inhibition assays. For in vivo studies, apply mixed-effects models to account for inter-subject variability. Report confidence intervals and p-values with corrections for multiple comparisons .

Tables: Key Analytical Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.